REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([C:8]#[C:9]C(C)(O)C)[CH:5]=[CH:4][C:3]=1[CH3:14].[OH-].[Na+].C1C=CC=CC=1>O>[F:1][C:2]1[CH:7]=[C:6]([C:8]#[CH:9])[CH:5]=[CH:4][C:3]=1[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
0.035 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)C#CC(C)(O)C)C
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was thoroughly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
Insoluble materials were filtered away with Celite (trade name of Johns-Manville Company)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was separated away
|
Type
|
DISTILLATION
|
Details
|
the solvent was carefully distilled away from the solution under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (elution liquid: hexane)
|
Type
|
DISTILLATION
|
Details
|
distilled away the solvent under reduced pressure (boiling point: 100° C., 20 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C#C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.014 mol | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |